4-Methylpentane-1,2-diamine

Description

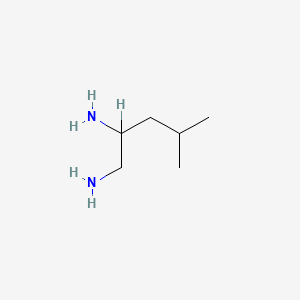

Structure

3D Structure

Properties

IUPAC Name |

4-methylpentane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-5(2)3-6(8)4-7/h5-6H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNSOKKCXYBTOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156428-49-8 | |

| Record name | 4-methylpentane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methylpentane 1,2 Diamine and Its Stereoisomers

Development of General Synthetic Routes for Aliphatic 1,2-Diamines

The synthesis of aliphatic 1,2-diamines, such as 4-Methylpentane-1,2-diamine, can be achieved through several general methodologies. These routes are often adaptable to a range of substrates and can provide access to both racemic and enantiomerically enriched products.

Reductive Amination Protocols in Diamine Synthesis

Reductive amination is a versatile and widely used method for the formation of C-N bonds. wikipedia.orgnih.govmasterorganicchemistry.com In the context of 1,2-diamine synthesis, this typically involves the reaction of an α-amino ketone or a related precursor with an amine or ammonia, followed by reduction of the resulting imine intermediate. The choice of reducing agent is crucial for the success of this reaction, with reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being commonly employed due to their selectivity for imines over carbonyl groups. nih.govcommonorganicchemistry.com

A general representation of this process involves the conversion of an α-functionalized ketone to a diamine. For instance, an α-hydroxy ketone can be converted to an α-azido ketone, which is then subjected to reductive amination. The reaction conditions, including the choice of solvent and the presence of acid catalysts, can significantly influence the reaction's efficiency.

While specific examples detailing the reductive amination to form this compound are not extensively documented in publicly available literature, the general principles of this methodology are applicable. A hypothetical precursor, such as 4-methyl-1-amino-2-pentanone, could in principle be subjected to reductive amination to yield the target diamine. The stereochemical outcome of such a reaction would depend on the nature of the substrate and the reaction conditions, often resulting in a mixture of diastereomers if a chiral center is already present.

Approaches via Azide (B81097) Reduction and Subsequent Hydrogenation

Another common strategy for the synthesis of 1,2-diamines involves the use of azide-containing intermediates. This method often begins with the introduction of an azide group adjacent to a potential amino group. A typical precursor would be an α-azido ketone or an α-azido alcohol. The azide group can be introduced through various methods, such as nucleophilic substitution with sodium azide.

Once the azido-intermediate is obtained, the azide group can be reduced to a primary amine. A common and efficient method for this transformation is catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. rsc.org This reduction is generally clean and high-yielding.

This approach offers a reliable pathway to vicinal diamines and can be integrated into multi-step syntheses. For example, an appropriate epoxy precursor can be opened with an azide nucleophile to generate an azido (B1232118) alcohol, which can then be further functionalized and reduced to the desired diamine.

Diastereoselective and Enantioselective Transformations from Chiral Precursors

The synthesis of specific stereoisomers of this compound necessitates the use of stereoselective synthetic methods. One powerful approach is to start from a chiral precursor, often derived from the "chiral pool" of naturally occurring enantiomerically pure compounds, such as amino acids. acs.org Leucine, with its isobutyl side chain, is a logical and readily available chiral starting material for the synthesis of this compound.

The synthesis can involve the transformation of the carboxylic acid and amino group of the starting amino acid into the two amine functionalities of the target diamine. This often requires a series of functional group manipulations, including reductions and aminations, where the stereochemistry of the original chiral center is preserved or used to control the formation of new stereocenters. Diastereoselective reductions of chiral ketones or imines are key steps in many of these synthetic routes. nih.gov

Strategies for the Enantioselective Synthesis of Chiral this compound

Achieving high enantiomeric purity in the synthesis of chiral molecules like this compound is a primary goal for many applications. Several strategies have been developed to this end, including the use of chiral auxiliaries and the resolution of racemic mixtures.

Asymmetric Induction and Chiral Auxiliary-Mediated Syntheses

Asymmetric induction involves the use of a chiral reagent, catalyst, or auxiliary to influence the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.orgnih.gov After the desired stereocenter has been created, the auxiliary is removed.

In the context of synthesizing chiral 1,2-diamines, a prochiral substrate can be attached to a chiral auxiliary. Subsequent reactions, such as alkylation or reduction, proceed with high diastereoselectivity due to the steric and electronic influence of the auxiliary. Evans' oxazolidinone auxiliaries are a well-known example of such a system.

For the synthesis of this compound, one could envision attaching a suitable prochiral precursor to a chiral auxiliary. For example, an enolate derived from an N-acylated chiral auxiliary could be alkylated with an isobutyl-containing electrophile. Subsequent functional group manipulations and cleavage of the auxiliary would then yield the enantiomerically enriched diamine. The choice of the chiral auxiliary and the reaction conditions are critical for achieving high levels of stereocontrol.

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application |

|---|---|

| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions |

| Pseudoephedrine | Asymmetric alkylations |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Asymmetric alkylation of carbonyl compounds |

Resolution Techniques for Racemic this compound

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org This is often achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. libretexts.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.org

For the resolution of a racemic mixture of this compound, which is a base, a chiral acid can be used as the resolving agent. libretexts.orglibretexts.org Tartaric acid, a readily available and inexpensive chiral diacid, is a common choice for this purpose. tcichemicals.comrsc.org The reaction of the racemic diamine with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid) would lead to the formation of two diastereomeric salts: (R,R)-diamine-(L)-tartrate and (S,S)-diamine-(L)-tartrate.

These diastereomeric salts can then be separated based on differences in their solubility in a suitable solvent. After separation, the individual diastereomeric salts are treated with a base to liberate the enantiomerically pure diamines.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| L-(+)-Tartaric acid | Chiral Acid |

| D-(-)-Tartaric acid | Chiral Acid |

| (1R)-(-)-10-Camphorsulfonic acid | Chiral Acid |

| (1S)-(+)-10-Camphorsulfonic acid | Chiral Acid |

The efficiency of the resolution process depends on the difference in solubility of the diastereomeric salts and the number of crystallization steps performed.

Chemoenzymatic Synthetic Pathways

The synthesis of specific stereoisomers of this compound can be effectively achieved through chemoenzymatic methods. These approaches leverage the high stereoselectivity of enzymes, often in combination with chemical reactions, to obtain enantiomerically pure products. A prominent strategy in this regard is the enzymatic kinetic resolution of a racemic mixture of the diamine or a suitable precursor.

Dynamic kinetic resolution (DKR) is a particularly efficient chemoenzymatic process that can theoretically convert a racemic starting material entirely into a single enantiomer of the product. organic-chemistry.org This method combines the enantioselective enzymatic reaction with an in-situ racemization of the less reactive enantiomer. organic-chemistry.orgnih.gov For primary amines, this often involves a lipase (B570770) for the resolution step and a metal catalyst, such as a ruthenium complex, for the racemization. organic-chemistry.org

In a typical DKR process for preparing a single enantiomer of this compound, the racemic diamine is subjected to acylation catalyzed by a lipase, such as Candida antarctica lipase B (CALB). organic-chemistry.orgnih.gov The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other (S-enantiomer). Simultaneously, the ruthenium catalyst facilitates the racemization of the unreacted S-enantiomer back to the racemic mixture. This continuous racemization ensures that the substrate for the enzymatic acylation is constantly replenished, allowing the reaction to proceed until, ideally, all of the starting material is converted into the single, acylated enantiomer. The final step would be a simple chemical deacylation to yield the desired enantiomerically pure this compound.

The effectiveness of this process relies on the compatibility of the enzyme and the racemization catalyst, as well as the selection of the appropriate acylating agent and solvent. Lipases are widely used due to their stability in organic solvents and broad substrate scope. mdpi.com

Table 1: Representative Parameters for Dynamic Kinetic Resolution of a 1,2-Diamine

| Parameter | Condition | Purpose |

| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | Enantioselective acylation of one diamine enantiomer |

| Racemization Catalyst | Ruthenium-based complex (e.g., Shvo's catalyst) | In-situ racemization of the unreacted diamine enantiomer |

| Acylating Agent | Isopropyl acetate (B1210297) or ethyl acetate | Provides the acyl group for the enzymatic reaction |

| Solvent | Toluene or Tetrahydrofuran (THF) | Provides a suitable medium for both the enzyme and catalyst |

| Temperature | 40-70 °C | Optimizes the rates of both enzymatic and catalytic reactions |

| Outcome | High yield (>90%) and high enantiomeric excess (>99%) of the acylated diamine |

Methodologies for Analytical Purity Assessment and Stereochemical Determination in Diamine Synthesis

Ensuring the chemical purity and determining the precise stereochemical configuration of this compound isomers are critical following their synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and reliable method for assessing the enantiomeric purity of chiral diamines. wikipedia.orgsigmaaldrich.com This technique separates the enantiomers based on their differential interactions with the chiral selector immobilized on the stationary phase. sigmaaldrich.com The choice of CSP is crucial and often depends on the specific structure of the analyte. For diamines, CSPs based on cyclodextrins, cellulose, or amylose (B160209) derivatives are commonly effective. hplc.eu The separation allows for the quantification of each enantiomer, typically by integrating the peak areas in the resulting chromatogram, which is used to calculate the enantiomeric excess (ee). wikipedia.org Diastereomers, if present, can often be separated using standard (non-chiral) HPLC on silica (B1680970) gel or reversed-phase columns. mdpi.com

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity of this compound

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | Heptane/Ethanol/Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Result | Baseline separation of the (R,S)- and (S,R)- enantiomers |

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry of the diastereomers of this compound and can also be used for determining enantiomeric purity, often after derivatization. wordpress.comtubitak.gov.tr

¹H and ¹³C NMR: Standard proton and carbon NMR spectra confirm the compound's structural integrity and chemical purity by showing the expected chemical shifts, coupling constants, and integration values. For diastereomers, distinct sets of signals will be observed for each isomer, and their ratio can be determined by integration.

Stereochemical Determination: Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the relative configuration of the stereocenters. wordpress.comrsc.org These experiments detect through-space interactions between protons, and the presence or absence of specific cross-peaks can elucidate which substituents are on the same side of the molecule.

Enantiomeric Purity Determination: To determine the enantiomeric excess by NMR, the diamine is typically derivatized with a chiral derivatizing agent (CDA), such as Mosher's acid. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers have chemically non-equivalent nuclei that will exhibit distinct signals in the NMR spectrum (e.g., ¹H, ¹⁹F, or ³¹P NMR). wikipedia.orgrsc.org The integration of these separated signals allows for a precise calculation of the enantiomeric excess. wikipedia.org Chiral solvating agents or lanthanide shift reagents can also be used to induce chemical shift differences between enantiomers directly in the NMR spectrum, though this is often less straightforward. wikipedia.org

Coordination Chemistry of 4 Methylpentane 1,2 Diamine

Principles of Bidentate Diamine Ligand Design for Metal Complexation

Bidentate ligands, such as 4-methylpentane-1,2-diamine, are molecules or ions that can form two coordinate bonds to a central metal ion. libretexts.org This ability to "bite" the metal center in two places, a phenomenon known as chelation, leads to the formation of a stable ring structure called a chelate ring. The enhanced stability of these complexes compared to those with analogous monodentate ligands is known as the chelate effect.

Chelate Ring Conformation and Stability in Metal-Diamine Complexes

When a 1,2-diamine ligand like this compound coordinates to a metal ion, it forms a five-membered chelate ring (M-N-C-C-N). Due to the tetrahedral geometry of the carbon and nitrogen atoms, this ring is not planar. To minimize steric strain, it adopts a puckered or "gauche" conformation. researchgate.net This non-planar arrangement results in two possible, non-superimposable, mirror-image conformations, designated as delta (δ) and lambda (λ). rsc.org

The equilibrium between the λ and δ conformers can be rapid in solution, but in the solid state, the chelate ring will typically adopt one specific conformation. rsc.org The collective conformations of all chelate rings in a complex, such as a tris(diamine)metal complex, give rise to different diastereomers with distinct symmetries and properties. researchgate.net

Stereochemical Influence of Chiral this compound on Coordination Geometry

The this compound ligand is inherently chiral, as the C2 carbon atom is a stereocenter. This means the ligand exists as two enantiomers: (R)-4-methylpentane-1,2-diamine and (S)-4-methylpentane-1,2-diamine. The use of a single enantiomer of this ligand in the synthesis of an octahedral metal complex can exert significant stereochemical control over the resulting coordination compound.

The coordination of a specific enantiomer of this compound will often favor the formation of one helical isomer over the other. For instance, (R)-configured 1,2-diamines typically favor the λ chelate ring conformation to place the substituent in an equatorial position. In a tris-chelated complex, this preference can lead to a predominance of the Δ isomer. This phenomenon, known as stereoselectivity, is a critical principle in the design of chiral metal complexes for applications such as asymmetric catalysis.

Synthesis and Structural Elucidation of Metal Complexes Incorporating this compound Ligands

Coordination with Transition Metals

The synthesis of transition metal complexes with this compound is expected to follow standard procedures for forming metal-amine complexes. nih.gov Typically, a salt of the desired transition metal (e.g., chlorides, nitrates, or acetates of cobalt(III), nickel(II), copper(II), platinum(II), etc.) is reacted with the diamine ligand in a suitable solvent, such as water or ethanol. nih.govekb.eg The reaction generally proceeds via the displacement of labile solvent or counter-ion ligands by the stronger donating nitrogen atoms of the diamine.

The ligand would coordinate in a bidentate fashion through its two nitrogen atoms to form the characteristic stable five-membered chelate ring. The stoichiometry of the reaction (metal-to-ligand ratio) would determine the final complex, with common examples being [M(diamine)₂]ⁿ⁺ or [M(diamine)₃]ⁿ⁺ for octahedral metals.

Investigations into the Stereochemistry of Formed Coordination Compounds

Given the chiral nature of this compound, the resulting coordination compounds will exhibit stereoisomerism. For an octahedral complex like [Co(4-Me-pen)₃]³⁺, the use of a racemic mixture of the ligand would result in a mixture of several stereoisomers (e.g., Δ(RRR), Λ(SSS), Δ(RRS), etc.). However, using an enantiomerically pure ligand, such as (S)-4-methylpentane-1,2-diamine, would significantly simplify the stereochemical outcome, ideally leading to a pair of diastereomers, for example, Δ(SSS) and Λ(SSS).

The precise stereochemistry and three-dimensional structure of these complexes would be determined using single-crystal X-ray diffraction. This technique provides definitive information on bond lengths, bond angles, the absolute configuration at the metal center (Δ or Λ), and the conformation of the chelate rings (δ or λ). mdpi.com Chiroptical spectroscopic methods, such as Circular Dichroism (CD) spectroscopy, are also invaluable for studying the stereochemistry of these complexes in solution.

Analysis of Non-Covalent Interactions within Metal-Diamine Architectures

Hydrogen bonding is expected to be a dominant feature. The amine groups (N-H) of the coordinated diamine are excellent hydrogen bond donors and can interact with counter-anions (e.g., Cl⁻, NO₃⁻, PF₆⁻) or solvent molecules present in the crystal lattice. mdpi.comresearchgate.net These interactions play a critical role in organizing the complex ions into well-defined one-, two-, or three-dimensional supramolecular architectures.

Lack of Publicly Available Research Data Precludes Analysis of this compound in Coordination Chemistry

Consequently, it is not possible to provide an article on the "" with a focus on its electronic and steric effects within coordination environments, as requested. The strict adherence to generating thorough, informative, and scientifically accurate content for each specified section and subsection cannot be met without foundational research data on the compound .

General principles of coordination chemistry suggest that the isobutyl group on the carbon backbone of this compound would likely introduce specific steric and electronic effects upon coordination to a metal center. The steric bulk of the isobutyl group would be expected to influence the coordination geometry, potentially favoring less sterically crowded arrangements and influencing the stability of the resulting metal complexes. Electronically, the alkyl group is an electron-donating group, which would increase the electron density on the nitrogen donor atoms, thereby affecting the ligand field strength and the electronic properties of the metal center.

However, without experimental data from spectroscopic (e.g., IR, UV-Vis, NMR) or crystallographic studies of metal complexes containing the this compound ligand, any discussion of these effects would be purely speculative. The generation of detailed research findings and data tables, as per the user's request, is therefore not feasible.

Further empirical research, including the synthesis and characterization of metal complexes with this compound, is required to elucidate its specific coordination behavior and to provide the data necessary for a comprehensive analysis of its electronic and steric effects. Until such research is published and made available, a detailed and accurate article on this specific topic cannot be produced.

Applications of 4 Methylpentane 1,2 Diamine in Asymmetric Catalysis

Role of 4-Methylpentane-1,2-diamine as a Chiral Ligand in Homogeneous Catalysis

The potential for this compound to act as a chiral ligand in homogeneous catalysis is suggested by its inclusion in the claims of several patents. These documents often list a wide range of chiral diamines as potential components of catalytic systems.

In the field of asymmetric hydrogenation, certain patents broadly claim the use of transition metal complexes containing chiral 1,2-diamines, with this compound being cited as a possible, yet unexemplified, ligand. For instance, a patent related to the production of optically active α-ionone mentions the possibility of using a transition metal complex with a diamine ligand for asymmetric hydrogenation, and this compound is listed among numerous potential diamines. However, the patent does not provide specific examples or data on the performance of a catalyst derived from this particular diamine, such as enantiomeric excess or yield for specific substrates. Similarly, another patent concerning cationic transition metal catalysts for reduction reactions includes 1,1-bis(4-methoxyphenyl)-4-methylpentane-1,2-diamine in its claims, but lacks concrete experimental data demonstrating its effectiveness.

Due to the absence of dedicated research studies, there is no publicly available data to construct a table of research findings for the application of this compound in the asymmetric hydrogenation of specific unsaturated substrates.

A thorough search of the scientific literature did not yield any specific examples of this compound being employed as a chiral ligand in asymmetric carbon-carbon bond-forming reactions such as Aldol (B89426), Mannich, or Michael additions. While these reactions are classic transformations where chiral diamine-metal complexes have proven to be highly effective, the research focus appears to have been on other diamine scaffolds.

There is a similar lack of specific research detailing the use of this compound complexes in mediating stereoselective oxidation and reduction processes. While the broader class of chiral 1,2-diamines is known to be effective in these transformations, no studies were found that specifically investigate the catalytic activity and stereoselectivity of complexes derived from this compound.

Organocatalytic Functions of this compound

The use of chiral diamines as organocatalysts, either in their protonated form or as a component of a more complex bifunctional catalyst, is a significant area of modern organic synthesis.

No specific research articles were identified that describe the application of this compound as a direct organocatalyst in stereoselective transformations. The development of organocatalysts based on chiral diamines has largely centered on more rigid or electronically tuned structures to achieve high levels of stereocontrol.

The concept of synergistic catalysis, where a metal catalyst and an organocatalyst work in concert, is a powerful strategy in asymmetric synthesis. However, there is no available research to suggest that this compound has been specifically utilized in such synergistic catalytic systems.

Development of Heterogenized and Immobilized this compound Catalytic Systems

A comprehensive review of scientific literature and chemical databases reveals a notable absence of research specifically detailing the development of heterogenized or immobilized catalytic systems based on this compound. While the principles of catalyst heterogenization are well-established for a wide array of chiral ligands and catalysts to facilitate their recovery and reuse, the application of these techniques to this compound has not been documented in available scholarly articles or patents.

The immobilization of homogeneous catalysts onto solid supports is a critical area of research in green chemistry and industrial process development. This approach aims to combine the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as ease of separation from the reaction mixture and potential for continuous flow processes. Common strategies for immobilization include:

Covalent attachment: The ligand or catalyst is chemically bonded to a solid support. This can be achieved by modifying the ligand with a reactive functional group that can form a covalent bond with the support material (e.g., silica (B1680970), alumina, polymers).

Adsorption: The catalyst is physically adsorbed onto the surface of a support material through non-covalent interactions such as van der Waals forces, hydrogen bonding, or electrostatic interactions.

Ion exchange: An ionic catalyst is immobilized on a support containing ion-exchange resins.

Encapsulation: The catalyst is physically entrapped within the pores of a mesoporous material or a polymer matrix, a technique often referred to as "ship-in-a-bottle" synthesis.

Given the lack of specific research on this compound, it is not possible to provide detailed research findings or data tables on its performance in heterogenized systems. The exploration of immobilizing this compound or its derivatives onto various supports could be a potential area for future research in asymmetric catalysis. Such studies would be necessary to determine the viability, efficiency, and recyclability of these potential catalytic systems.

Advanced Characterization Techniques for 4 Methylpentane 1,2 Diamine and Its Derivatives

Spectroscopic Methodologies for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for the initial confirmation of the molecular structure of 4-methylpentane-1,2-diamine and for assessing its purity. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and stereochemical nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for confirming the structure of this compound.

Due to the asymmetry in the molecule, all six carbon atoms in this compound are chemically non-equivalent. Consequently, the ¹³C NMR spectrum is expected to display six distinct signals. masterorganicchemistry.com The chemical shifts of these carbons are influenced by their local electronic environment. The carbons directly bonded to the electron-withdrawing amine groups (C1 and C2) would resonate at a lower field (higher ppm) compared to the other aliphatic carbons. By analyzing the chemical shifts and coupling patterns, the complete structure can be verified.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 (-CH₂NH₂) | 45-55 | Attached to a primary amine group. |

| C2 (-CHNH₂) | 50-60 | Attached to a secondary amine group and adjacent to a chiral center. |

| C3 (-CH₂) | 30-40 | Aliphatic methylene (B1212753) carbon. |

| C4 (-CH) | 25-35 | Aliphatic methine carbon, part of the isobutyl group. |

| C5 (-CH₃) | 20-25 | Methyl carbon of the isobutyl group. |

| C6 (-CH₃) | 20-25 | Methyl carbon of the isobutyl group. |

| Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions. |

Similarly, the ¹H NMR spectrum provides information on the number and type of protons and their connectivity. The complexity of the spectrum, with overlapping signals in the aliphatic region, often requires two-dimensional NMR techniques (like COSY and HSQC) for complete assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₆H₁₆N₂. The presence of two nitrogen atoms dictates that the molecule will have an even nominal molecular weight, adhering to the "nitrogen rule". jove.com

Electron ionization (EI) is a common technique that leads to the formation of a molecular ion (M⁺) and various fragment ions. The primary fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom (α-cleavage). miamioh.eduyoutube.comlibretexts.org This process results in the formation of a stable, resonance-stabilized iminium cation. For this compound, α-cleavage can occur at several positions, leading to a series of characteristic fragment ions that help confirm the structure.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [C₆H₁₆N₂]⁺ | 116 | Molecular Ion (M⁺) |

| [C₅H₁₂N₂]⁺ | 101 | Loss of a methyl radical (•CH₃) |

| [C₄H₁₀N]⁺ | 72 | α-cleavage with loss of •CH₂(CH₃)₂ radical |

| [C₂H₆N]⁺ | 44 | α-cleavage with loss of •CH(NH₂)CH₂CH(CH₃)₂ radical |

| [CH₄N]⁺ | 30 | α-cleavage resulting in [CH₂NH₂]⁺ |

| Note: The relative intensities of these peaks depend on the ionization energy and the specific stereoisomer. |

Chiroptical Techniques (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity

Chiroptical techniques are essential for studying chiral molecules as they respond differently to left- and right-circularly polarized light. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for determining the enantiomeric purity and often the absolute configuration of chiral compounds like this compound.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. acs.org An enantiomerically pure sample will exhibit a characteristic CD spectrum, while its enantiomer will show a mirror-image spectrum. A racemic mixture, containing equal amounts of both enantiomers, is CD-silent. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, allowing for precise quantification. nih.govnih.gov In some cases, the signal can be enhanced by forming a complex between the diamine and a metal or another chromophoric molecule, which can also aid in determining the absolute configuration. rsc.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting curve, known as an ORD curve, is characteristic of a specific enantiomer. This technique provides information about the stereochemistry of the molecule and can be used to distinguish between enantiomers.

Table 3: Conceptual Correlation of CD Signal and Enantiomeric Excess (ee)

| Enantiomeric Excess (% ee) | Relative CD Signal Intensity | Description |

| 100% (Pure Enantiomer) | 100% | Maximum characteristic signal. |

| 50% | 50% | Signal intensity is half of the pure enantiomer. |

| 0% (Racemic Mixture) | 0% | No CD signal is observed. |

| -100% (Opposite Enantiomer) | -100% | Mirror-image signal of equal magnitude. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined.

For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the absolute configuration (R or S) at both chiral centers (C1 and C2). nih.govresearchgate.net This is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The resulting Flack parameter is a key indicator used to confirm the correct absolute structure. ox.ac.uk To obtain a suitable crystal for analysis, the diamine may need to be derivatized with an appropriate chiral or achiral agent to form a crystalline salt or derivative. sci-hub.se

Table 4: Information Obtained from X-ray Crystallography

| Parameter | Description |

| Molecular Connectivity | Confirms the bonding arrangement of all atoms. |

| Bond Lengths & Angles | Provides precise measurements of all bond lengths and angles. |

| Conformation | Reveals the preferred three-dimensional shape of the molecule in the solid state. |

| Absolute Configuration | Unambiguously determines the R/S configuration of all stereocenters. sci-hub.se |

| Crystal Packing | Shows how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding. |

Chromatographic Methods for Separation and Quantification of Stereoisomers

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the most widely used methods for the separation and quantification of the stereoisomers of this compound. csfarmacie.cz Since the four stereoisomers (two pairs of enantiomers) have identical physical properties except for their interaction with a chiral environment, specialized methods are required for their separation.

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the sample is passed through an HPLC column containing a chiral stationary phase. nih.govmdpi.com The CSP interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are particularly effective for separating chiral amines. csfarmacie.cz The area of each peak in the resulting chromatogram is proportional to the concentration of that specific stereoisomer in the mixture, allowing for accurate quantification.

Indirect Separation via Diastereomer Formation: An alternative method involves reacting the diamine mixture with a chiral derivatizing agent to form diastereomers. nih.gov Diastereomers have different physical properties and can be separated using standard, achiral HPLC columns (e.g., silica (B1680970) gel). After separation, the individual diastereomers can be collected and the chiral auxiliary removed to yield the pure stereoisomers of the diamine.

Gas chromatography (GC) with a chiral stationary phase can also be employed for the separation of volatile amine derivatives. nih.gov

Table 5: Comparison of Chromatographic Separation Methods for Stereoisomers

| Method | Principle | Stationary Phase | Advantages | Disadvantages |

| Direct (Chiral HPLC) | Differential interaction of enantiomers with a chiral selector. | Chiral (e.g., polysaccharide-based) | Simple, direct analysis; avoids sample modification. mdpi.com | CSPs can be expensive; method development may be required. |

| Indirect (Diastereomer Formation) | Conversion of enantiomers into diastereomers, which are then separated. | Achiral (e.g., silica gel) | Uses standard, less expensive columns; can be used for preparative scale. nih.gov | Requires additional reaction and purification steps; chiral derivatizing agent must be pure. |

Theoretical and Computational Investigations on 4 Methylpentane 1,2 Diamine

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and other ab initio methods, are standard approaches for exploring the conformational landscape and electronic properties of molecules. These methods can predict the relative energies of different spatial arrangements of atoms (conformers), bond lengths, bond angles, and electronic properties like atomic charges and molecular orbitals.

A thorough search of scientific literature and computational chemistry databases did not yield any specific studies that have performed quantum chemical calculations for the conformational analysis or electronic structure of 4-Methylpentane-1,2-diamine. Consequently, there are no published data tables of conformational energies or detailed electronic structure analyses for this compound.

Molecular Dynamics Simulations to Model Interactions and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of molecules in different environments, such as in solution, and can be used to model interactions with other molecules.

There are currently no published research articles or datasets detailing molecular dynamics simulations specifically involving this compound. As a result, information regarding its behavior and interactions at the atomic level from a simulation perspective is not available.

Computational Approaches to Elucidate Catalytic Reaction Mechanisms and Transition States

Computational chemistry is frequently used to investigate the mechanisms of chemical reactions, including those involving catalysts. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathways.

No computational studies appear to have been conducted to elucidate the catalytic reaction mechanisms or transition states involving this compound. The role of this compound in catalytic processes has not been explored through computational means in the available scientific literature.

In Silico Ligand Design and Screening Methodologies Utilizing this compound Derivatives

In silico techniques, which involve computer-based simulations, are a cornerstone of modern drug discovery and materials science. These methods are used to design new molecules (ligand design) and to screen large libraries of virtual compounds to identify those with desired properties.

There is no evidence in the scientific literature of this compound or its derivatives being used in in silico ligand design or screening methodologies. The potential of this compound as a scaffold for developing new ligands or functional molecules has not yet been explored through computational screening approaches.

Derivatization and Analogues of 4 Methylpentane 1,2 Diamine for Functional Enhancement

N-Alkylation and N-Arylation Strategies for Modulating Electronic and Steric Properties

N-alkylation and N-arylation are fundamental strategies for modifying the properties of diamines like 4-methylpentane-1,2-diamine. These reactions involve the introduction of alkyl or aryl groups onto the nitrogen atoms, which can significantly alter the electronic and steric environment of the molecule.

N-Alkylation of amines is a well-established process that can be achieved through various methods, including reactions with alkyl halides, reductive amination of carbonyl compounds, and reactions with alcohols. wikipedia.org The introduction of alkyl groups increases the steric bulk around the nitrogen atoms, which can be crucial for controlling the stereoselectivity of metal complexes in asymmetric catalysis. Electronically, alkyl groups are weakly electron-donating, which increases the basicity and nucleophilicity of the amine. However, over-alkylation to form quaternary ammonium (B1175870) salts is a potential side reaction that needs to be controlled. wikipedia.org For a diamine like this compound, selective mono- or di-alkylation would be a key challenge, influenced by the reaction conditions and the relative reactivity of the two amine groups.

N-Arylation introduces an aryl group, which has a more significant impact on the electronic properties of the amine. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, reducing the basicity of the amine. This modification is valuable in tuning the ligand properties for catalytic applications. Copper-catalyzed N-arylation methods are commonly employed for aliphatic amines, using arylboronic acids or aryl halides as the aryl source. acs.orgacs.org Metal-free N-arylation techniques using diaryliodonium salts have also been developed, offering mild reaction conditions. researchgate.netnih.gov The steric hindrance provided by the aryl group can also be exploited to create specific ligand geometries.

Below is a table summarizing common N-alkylation and N-arylation methods applicable to aliphatic diamines.

| Reaction | Reagents and Conditions | Effect on Properties | Representative Example (Analogous System) |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | Increases steric bulk, Increases basicity | Reaction of ethylenediamine (B42938) with benzyl (B1604629) bromide |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH₃CN) | Introduces substituted alkyl groups | Reaction of 1,2-diaminopropane (B80664) with acetone (B3395972) and a reducing agent |

| N-Arylation | Arylboronic acid, Copper catalyst (e.g., Cu(OAc)₂), Base (e.g., Et₃N) | Decreases basicity, Increases steric bulk, Introduces π-system | Copper-catalyzed reaction of piperazine (B1678402) with phenylboronic acid acs.org |

| Metal-Free N-Arylation | Diaryliodonium salt, Base (e.g., Na₂CO₃) | Decreases basicity, Increases steric bulk | Reaction of acyclic secondary amines with diaryliodonium salts researchgate.netnih.gov |

Synthesis of Analogs with Modified Hydrocarbon Backbones and Pendant Groups

Modifying the hydrocarbon backbone of this compound or introducing pendant functional groups allows for the synthesis of a wide range of analogues with tailored properties. These modifications can influence the conformational flexibility of the molecule and introduce new functionalities for further reactions or specific interactions.

Backbone Modification: Altering the length of the carbon chain, the position of the methyl group, or introducing additional alkyl or aryl substituents on the backbone can impact the chelation properties of the diamine when it acts as a ligand. For instance, increasing the chain length can lead to larger and more flexible macrocycles when used in their synthesis. The synthesis of such analogues often starts from different precursors. For example, analogues of 1,5-diaminopentane are of interest as monomers for polyamides. alfa-chemistry.comguidechem.com The biosynthesis of various diamines with different carbon chain lengths, such as 1,3-diaminopropane (B46017) and 1,4-diaminobutane, highlights the diversity of accessible diamine backbones. nih.gov

Introduction of Pendant Groups: The incorporation of functional groups, such as hydroxyl, carboxyl, or phosphonate (B1237965) groups, onto the hydrocarbon backbone can introduce new coordination sites or reactive handles. These functionalized diamines can act as versatile building blocks in the synthesis of more complex molecules. For example, functionalized azides can be used to synthesize asymmetric vicinal diamines with additional functionalities. enamine.net

The following table presents examples of strategies for synthesizing analogues of acyclic diamines with modified backbones and pendant groups.

| Modification Strategy | Synthetic Approach | Potential Impact on Properties |

| Chain Length Variation | Synthesis from corresponding α,ω-dihaloalkanes or dicarboxylic acids. | Alters chelate ring size and conformational flexibility. |

| Branching Modification | Use of branched starting materials in the synthetic route. | Influences steric hindrance and chirality. |

| Introduction of Pendant Hydroxyl Groups | Ring-opening of epoxides with amines. | Introduces hydrogen bonding capabilities and additional coordination sites. |

| Introduction of Pendant Carboxylic Acid Groups | Reaction with α-halo esters followed by hydrolysis. | Provides sites for amide coupling and alters solubility. |

Incorporation of this compound into Polyamine Architectures and Macrocycles

The 1,2-diamine motif is a fundamental building block for the construction of larger, more complex structures such as linear polyamines and macrocycles. These larger architectures have applications in areas like supramolecular chemistry, as ionophores, and as catalysts.

Polyamine Synthesis: Linear polyamines can be synthesized by the sequential alkylation of diamines. rsc.org For example, reacting a diamine with a dihaloalkane can lead to the formation of longer polyamine chains. The use of protecting groups is often necessary to control the regioselectivity of the alkylation and prevent unwanted side reactions. acs.org The resulting polyamines have multiple binding sites and can coordinate to metal ions or interact with anionic species.

Macrocycle Synthesis: Macrocycles are large cyclic molecules that can be synthesized through the reaction of diamines with dialdehydes, diketones, or diacyl chlorides. nih.gov The condensation of a diamine like this compound with a suitable dialdehyde (B1249045) would likely lead to the formation of a macrocyclic diimine, which can then be reduced to the corresponding macrocyclic polyamine. nih.gov The size of the resulting macrocycle ([2+2], [3+3], etc.) can often be controlled by using a metal ion as a template during the cyclization reaction. nih.gov The synthesis of macrocycles can also be achieved through the reaction of diamines with disulfonates. royalsocietypublishing.org

The table below outlines common methods for incorporating diamines into polyamines and macrocycles.

| Architecture | Synthetic Method | Key Reagents | Features of the Product |

| Linear Polyamines | Sequential N-alkylation | Diamines, Dihaloalkanes, Protecting groups | Multiple binding sites, Flexible backbone rsc.orgacs.org |

| Macrocyclic Imines (Schiff Bases) | Condensation reaction | Diamines, Dialdehydes | Can be used as ligands, Reversible formation allows for dynamic combinatorial libraries nih.gov |

| Macrocyclic Polyamines | Reduction of macrocyclic imines | Macrocyclic imine, Reducing agent (e.g., NaBH₄) | Conformationally more flexible than imine precursors, Stronger metal ion binders |

| Macrocyclic Amides | Acylation with diacyl chlorides | Diamines, Diacyl chlorides | Rigid macrocyclic structure |

Design and Synthesis of Novel Chiral Diamine Scaffolds Inspired by this compound

Chiral 1,2-diamines are of significant importance as ligands in asymmetric catalysis and as building blocks for the synthesis of enantiomerically pure compounds. acs.org The structure of this compound, with its stereocenters, can serve as an inspiration for the design of new chiral diamine scaffolds with potentially improved catalytic activity or selectivity.

The synthesis of novel chiral diamines often involves stereoselective methods to control the configuration of the stereocenters. rsc.org This can be achieved through various strategies, including the use of chiral starting materials, asymmetric synthesis, and resolution of racemic mixtures. For instance, the synthesis of chiral diamine derivatives containing a 1,2-diphenylethylenediamine core has been reported for applications in agriculture. nih.gov The development of catalytic asymmetric methods for the synthesis of 1,2-diamines is an active area of research. rsc.org

Inspired by the acyclic nature of this compound, new scaffolds could be designed by:

Introducing different substituents at the stereocenters to fine-tune the steric and electronic properties of the resulting metal complexes.

Varying the backbone to alter the bite angle and conformational preferences of the diamine when coordinated to a metal center.

Incorporating the chiral diamine motif into a more rigid cyclic or bicyclic framework to reduce conformational flexibility and potentially enhance enantioselectivity in catalytic reactions.

The following table provides an overview of approaches to designing and synthesizing novel chiral diamine scaffolds.

| Design Strategy | Synthetic Approach | Potential Advantage |

| Stereoselective Synthesis | Asymmetric hydrogenation of imines, Asymmetric amination of alkenes. rsc.org | Access to enantiomerically pure diamines. |

| Modification of Existing Chiral Diamines | Derivatization of readily available chiral diamines (e.g., from the chiral pool). | Systematic tuning of ligand properties. |

| Combinatorial Synthesis | Solid-phase synthesis of libraries of chiral diamines. nih.gov | Rapid screening for optimal catalytic performance. |

| Computational Design | In silico modeling to predict the performance of new diamine ligands. | Rational design of ligands for specific catalytic transformations. |

Emerging Research Frontiers and Future Prospects for 4 Methylpentane 1,2 Diamine

Integration of 4-Methylpentane-1,2-diamine in Supramolecular Assemblies and Host-Guest Chemistry

Currently, there is no specific research available detailing the integration of this compound in the fields of supramolecular assemblies and host-guest chemistry. The foundational components of these areas of study, which rely on non-covalent interactions to form larger, functional structures, have not been documented with this particular diamine. The potential for this compound to act as a guest molecule within a larger host, or to be a building block in a self-assembling supramolecular structure, remains a purely theoretical concept at this time.

Potential Applications in Advanced Materials Science (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

Similarly, the application of this compound in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is not reported in existing scientific literature. These porous crystalline materials are typically constructed from organic linkers and metal nodes (in MOFs) or through strong covalent bonds between organic building units (in COFs). While diamines are a class of molecules that can be utilized as organic linkers, there are no published studies that have specifically employed this compound for this purpose.

Addressing Current Challenges and Identifying Future Opportunities in Chiral Diamine Research

The broader field of chiral diamine research is an active area of investigation. Chiral diamines are valuable building blocks and ligands in asymmetric synthesis, enabling the creation of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. Key challenges in this field include the development of efficient, cost-effective, and stereoselective synthetic routes to access a diverse range of chiral diamines. Future opportunities lie in the discovery of novel applications for these compounds, for instance, as catalysts in new types of asymmetric reactions, as components of advanced materials with unique chiral properties, and in the development of more sustainable production methods.

While these general trends and challenges apply to the entire class of chiral diamines, the specific role and potential of this compound within this research landscape have yet to be defined. The absence of dedicated research on this compound means that its potential contributions to addressing the current challenges and capitalizing on the future opportunities in chiral diamine research are, as of now, unknown. Further investigation would be required to determine if this compound possesses any unique properties that would make it a valuable target for future research in these emerging frontiers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.